5-Methyl-2-(2-methylpropoxy)pyridin-3-OL
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Overview
Description
5-Methyl-2-(2-methylpropoxy)pyridin-3-OL is a pyridine derivative with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a methyl group and a 2-methylpropoxy group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL typically involves the reaction of 5-methyl-2-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-2-(2-methylpropoxy)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-2-(2-methylpropoxy)pyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2-(2-methylpropoxy)pyridin-3-OL include other pyridine derivatives such as 5-methyl-2-(2-methylpropoxy)pyridine and 5-methyl-2-(2-methylpropoxy)pyridin-3-amine. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)6-13-10-9(12)4-8(3)5-11-10/h4-5,7,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGPRUVZRWFEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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